tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate
Description
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate is a brominated aromatic compound featuring a benzylcarbamate core substituted with a difluoromethyl group at the 2-position and a bromine atom at the 4-position of the benzene ring. The tert-butyl carbamate moiety serves as a protective group for amines, enabling selective deprotection in multistep synthetic routes. This compound is of particular interest in pharmaceutical chemistry due to the combined effects of bromine (a versatile leaving group for cross-coupling reactions) and fluorine substituents, which modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity .
For example, tert-butyl (2-bromo-3-fluorobenzyl)carbamate () is synthesized via palladium-catalyzed cross-coupling reactions, suggesting that similar methods (e.g., Suzuki-Miyaura couplings) could be applied to introduce the difluoromethyl group. The difluoromethyl substituent likely enhances electron-withdrawing effects compared to mono-fluoro or methyl groups, influencing both reactivity and biological interactions .
Properties
Molecular Formula |
C13H16BrF2NO2 |
|---|---|
Molecular Weight |
336.17 g/mol |
IUPAC Name |
tert-butyl N-[[4-bromo-2-(difluoromethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H16BrF2NO2/c1-13(2,3)19-12(18)17-7-8-4-5-9(14)6-10(8)11(15)16/h4-6,11H,7H2,1-3H3,(H,17,18) |
InChI Key |
YVYVPGSYTTWBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)C(F)F |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 4-Bromo-2-(difluoromethyl)benzylamine
A common and critical step in the synthesis is the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) to form the carbamate. This step ensures the amine is protected during subsequent functionalization.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 95-99% | Neat (solvent-free), 20-100 °C, 10-20 min | Various catalysts used including iron(III) trifluoromethanesulfonate, 1,3-disulfonic acid imidazolium hydrogen sulfate, and phenylsulfonic acid supported on mesoporous silica SBA-15; microwave irradiation also applied to reduce reaction time and improve yield. Green chemistry approaches dominate this step, emphasizing solvent-free conditions and mild temperatures. |
- Example: Using Fe(OTf)3 (1 mol%) catalyst at 20 °C for 6 minutes yielded 96% pure product under neat conditions.
- Microwave-assisted Boc protection at 100 °C for 5 minutes achieved 95% yield with minimal purification steps.
- Use of ionic liquid catalysts like DSIMHS also afforded 95% yield at room temperature within 12 minutes.
Introduction of the Difluoromethyl Group
The difluoromethyl group (-CF2H) is introduced typically via nucleophilic or electrophilic fluorination reagents on a suitable aromatic or benzyl precursor. Although specific methods for this exact compound are less documented, general methods include:
- Use of difluoromethylating reagents such as bromodifluoromethane or difluoromethyltrimethylsilane.
- Catalytic systems involving palladium or copper complexes to facilitate selective difluoromethylation on aromatic rings.
Bromination at the Para Position
Selective bromination at the 4-position of the aromatic ring is achieved through electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- The presence of electron-withdrawing groups like the carbamate influences regioselectivity favoring para substitution.
- Reaction temperature and solvent choice (e.g., dichloromethane or acetonitrile) are optimized to maximize yield and minimize side reactions.
Comparative Table of Boc Protection Methods
| Catalyst/Method | Temperature (°C) | Time (min) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fe(OTf)3 (1 mol%) | 20 | 6 | Neat | 96 | Green chemistry, mild conditions |
| Microwave irradiation | 100 | 5 | Neat | 95 | Rapid, efficient, minimal purification |
| 1,3-Disulfonic acid imidazolium hydrogen sulfate | 20 | 12 | Neat | 95 | Ionic liquid catalyst, solvent-free |
| Phenylsulfonic acid on SBA-15 | 20 | 15 | Neat | 95 | Heterogeneous catalyst, recyclable |
Research Results and Observations
- The Boc protection step is highly efficient under solvent-free conditions, often reaching yields above 95% with short reaction times.
- Catalysts such as Fe(OTf)3 and ionic liquids provide environmentally friendly alternatives to traditional methods.
- Microwave-assisted synthesis accelerates the reaction without compromising yield or purity.
- Bromination and difluoromethylation steps require careful control of reaction parameters to ensure regioselectivity and functional group compatibility.
- The brominated carbamate intermediate serves as a versatile scaffold for further coupling reactions, as evidenced by Suzuki coupling examples.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylcarbamates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 4-bromo-2-(difluoromethyl)benzylcarbamate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Electronic Effects
Key Observations:
- Fluorine vs.
- Bromine Position: Bromine at the 4-position (para to the carbamate) facilitates cross-coupling reactions, as seen in , where a 4-bromo analog underwent Suzuki coupling with 56.6% yield.
- Methyl vs. Difluoromethyl: Methyl groups (e.g., in tert-butyl 3-bromo-5-methylbenzylcarbamate) increase lipophilicity but lack the polarity and conformational rigidity imparted by difluoromethyl .
Physicochemical Properties
Difluoromethyl substitution reduces basicity and increases acidity of adjacent protons compared to methyl or mono-fluoro analogs. For example:
- LogP: The target compound’s logP is expected to be higher than non-fluorinated analogs but lower than perfluorinated derivatives, balancing solubility and membrane permeability .
- Metabolic Stability: Fluorine’s inductive effects decrease CYP450-mediated metabolism, a property leveraged in drug design ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
